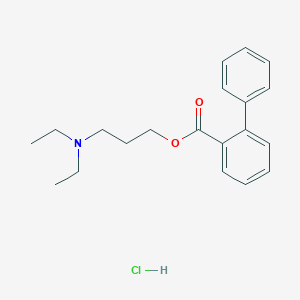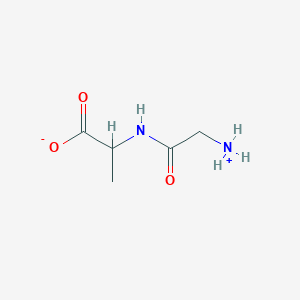![molecular formula C11H12F3N B008950 2-[3-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 109086-17-1](/img/structure/B8950.png)
2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Vue d'ensemble
Description
“2-[3-(Trifluoromethyl)phenyl]pyrrolidine” is a chemical compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of “2-[3-(Trifluoromethyl)phenyl]pyrrolidine” and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary .
Molecular Structure Analysis
The molecular structure of “2-[3-(Trifluoromethyl)phenyl]pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure of related compounds has been confirmed by techniques such as IR, 1H NMR, 13C NMR, MS, and X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving “2-[3-(Trifluoromethyl)phenyl]pyrrolidine” and its derivatives can be complex and varied. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(Trifluoromethyl)phenyl]pyrrolidine” include a predicted boiling point of 247.2±40.0 °C and a predicted density of 1.249±0.06 g/cm3 .
Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group, which is present in “2-[3-(Trifluoromethyl)phenyl]pyrrolidine”, is a common feature in many FDA-approved drugs . This group can improve drug potency towards certain enzymes, such as reverse transcriptase, by lowering the pKa of the cyclic carbamate . This is achieved through a key hydrogen bonding interaction with the protein .
Agrochemical Applications
Trifluoromethylpyridines, which can be derived from “2-[3-(Trifluoromethyl)phenyl]pyrrolidine”, are used extensively in the agrochemical industry . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Development of Organic Compounds
The development of organic compounds containing fluorine has been made possible by the unique properties of the trifluoromethyl group . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Detoxification and Clearance of Foreign Toxic Substances
Compounds containing a pyrrolidine ring, such as “2-[3-(Trifluoromethyl)phenyl]pyrrolidine”, have shown activity against pregnane X receptor (PXR) . PXR upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Electrochemical Applications
The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .
Safety and Hazards
“2-[3-(Trifluoromethyl)phenyl]pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute toxicity (oral), eye irritation, flammability, skin irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
The future directions for “2-[3-(Trifluoromethyl)phenyl]pyrrolidine” and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . Several TFMP derivatives are already used in these industries, and many candidates are currently undergoing clinical trials .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been reported to show activity against ck1γ and ck1ε . The trifluoromethylphenyl group is a common motif in pharmaceutical ingredients, suggesting a wide range of potential targets .
Mode of Action
Pyrrolidine derivatives have been shown to exhibit nanomolar activity against their targets, suggesting potent interactions . The trifluoromethylphenyl group may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
The influence of pyrrolidine and trifluoromethylphenyl groups on biological activity suggests that multiple pathways could be affected .
Pharmacokinetics
The presence of the trifluoromethylphenyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
The compound’s potential activity against ck1γ and ck1ε suggests it may have significant cellular effects .
Action Environment
The compound’s chemical structure suggests it may be stable under a variety of conditions .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEMRUEAMGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392717 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109086-17-1 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109086-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
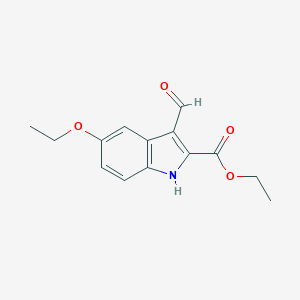
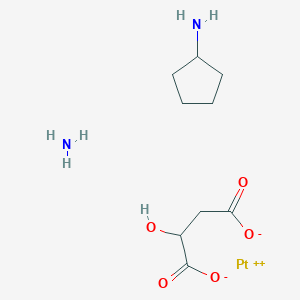

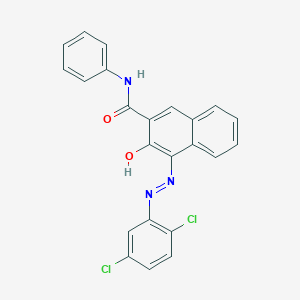


![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)

